4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound is characterized by the presence of a pyridinylmethylidene group, a trimethoxyphenyl group, and a triazole-thiol moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 4-aminopyridine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. It may also interact with receptors and signaling pathways, modulating biological activities such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a pyridinylmethylidene group, a trimethoxyphenyl group, and a triazole-thiol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(E)-pyridin-4-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-23-13-8-12(9-14(24-2)15(13)25-3)16-20-21-17(26)22(16)19-10-11-4-6-18-7-5-11/h4-10H,1-3H3,(H,21,26)/b19-10+ |
InChI Key |
HCVHRLBJDWPFNR-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=NC=C3 |
Origin of Product |
United States |
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